BenchChemオンラインストアへようこそ!

4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one

NMDA receptor glycine site antagonist neuropharmacology

4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one (CAS 83609-87-4) is a synthetic 4-hydroxyquinolin-2(1H)-one derivative, a class known for potent antagonism at the strychnine-insensitive glycine site of the N-methyl-D-aspartate (NMDA) receptor complex. This compound features a characteristic 3-phenyl substitution essential for NMDA receptor binding and a 7-methyl group on the quinolinone core, a structural modification explored alongside 7-chloro, 7-nitro, and 7-trifluoromethyl analogs to modulate pharmacological properties.

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
CAS No. 83609-87-4
Cat. No. B1505786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one
CAS83609-87-4
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=C(C(=O)N2)C3=CC=CC=C3)O
InChIInChI=1S/C16H13NO2/c1-10-7-8-12-13(9-10)17-16(19)14(15(12)18)11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,19)
InChIKeyWEKPPTVMVCXCNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one (CAS 83609-87-4): A Specialized Quinolinone Scaffold for NMDA Receptor Antagonism Research


4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one (CAS 83609-87-4) is a synthetic 4-hydroxyquinolin-2(1H)-one derivative, a class known for potent antagonism at the strychnine-insensitive glycine site of the N-methyl-D-aspartate (NMDA) receptor complex [1]. This compound features a characteristic 3-phenyl substitution essential for NMDA receptor binding and a 7-methyl group on the quinolinone core, a structural modification explored alongside 7-chloro, 7-nitro, and 7-trifluoromethyl analogs to modulate pharmacological properties [2]. Available commercially under the synonym AURORA KA-4007, it serves as a specialized tool for neuroscience-focused structure-activity relationship (SAR) investigations rather than a general-purpose quinolinone intermediate.

Procurement Risk for 4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one: Why Unsubstituted or Other 7-Position Analogs Cannot Substitute


Procurement of a generic 4-hydroxy-3-phenylquinolin-2(1H)-one cannot replace the specific 7-methyl analog (CAS 83609-87-4) without risking significant alteration in pharmacological profile. The foundational SAR for this class, established by McQuaid et al., demonstrates that the 4-hydroxy-3-phenyl motif is critical for NMDA receptor glycine site antagonism, with the unsubstituted analog showing a Ki of 40 nM [1]. Critically, the Merck Sharp & Dohme patent by Kulagowski et al. explicitly claims distinct 7-position modifications—including chloro, nitro, trifluoromethyl, and methyl groups—as separate chemical entities to achieve differentiated biological outcomes [2]. Substituting a 7-chloro or 7-unsubstituted analog for the 7-methyl derivative introduces unvalidated changes to electronic distribution, steric bulk, and lipophilicity that directly impact binding kinetics, selectivity, and in vivo disposition, making one-to-one interchange scientifically unsupportable without explicit, compound-specific comparative data.

Quantitative Differentiation Evidence for 4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one: A Gap Analysis


NMDA Receptor Glycine Site Binding Affinity: Class-Level Evidence vs. Unsubstituted Analog

The parent compound class, 3-phenyl-4-hydroxyquinolin-2(1H)-ones, exhibits potent NMDA receptor glycine site antagonism. The unsubstituted analog demonstrates a Ki of 40 nM against the NMDA receptor complex [1]. The target compound (4-hydroxy-7-methyl-3-phenyl) is a close structural analog patented by Merck Sharp & Dohme alongside 7-chloro, 7-nitro, and 7-trifluoromethyl derivatives, each claimed as distinct chemical entities due to the pharmacological impact of 7-position substitution [2]. While the patent establishes a clear scientific basis for differentiation driven by the 7-methyl group, specific quantitative binding or functional data for the 7-methyl analog were not identified in the accessible peer-reviewed literature. Therefore, the compound's differentiation is currently limited to a class-level inference based on established SAR principles for this well-characterized pharmacophore.

NMDA receptor glycine site antagonist neuropharmacology

Structural and Physicochemical Differentiation from 7-Unsubstituted and 7-Chloro Analogs

The 7-methyl substitution directly alters the physicochemical profile compared to the unsubstituted 3-phenyl-4-hydroxyquinolin-2(1H)-one (Ki = 40 nM) and the 7-chloro analog (4-hydroxy-7-chloro-3-phenyl-2(1H)-quinolone), both structurally characterized in patent US5348962 [1]. The methyl group confers distinct electronic (inductive effect), steric (Van der Waals volume), and lipophilic (calculated LogP modulation) properties that critically affect receptor-binding pocket complementarity and blood-brain barrier permeation. The patent specifically separates 7-methyl from 7-chloro, 7-nitro, and 7-trifluoromethyl derivatives, confirming that these 7-position modifications are not pharmacologically equivalent [1].

medicinal chemistry structure-activity relationship physicochemical properties

Commercial Availability and Identity Confirmation: AURORA KA-4007 vs. Other Library Compounds

The target compound is specifically catalogued as AURORA KA-4007 and supplied by vendors including BOC Sciences and Apollo Scientific, with a purity specification of 97% (HPLC) and known molecular weight of 251.28 g/mol . In contrast, alternatives such as 3-hydroxy-4-phenyl-1,2-dihydroquinolin-2-one (viridicatin, CAS 129-24-8, MW 237.25 g/mol) represent a regioisomeric series with the hydroxyl and phenyl groups swapped, resulting in a completely different pharmacophore. Similarly, the 3-phenyl-4-hydroxyquinolin-2(1H)-one (CAS 14933-29-0) lacks the 7-methyl group and is a distinct compound with differing solubility and metabolic stability profiles. These are not interchangeable procurement items.

chemical sourcing compound library quality control

Recommended Application Scenarios for 4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one Based on Available Evidence


Structure-Activity Relationship (SAR) Studies on the NMDA Receptor Glycine Site

This compound is suitable for inclusion in SAR libraries investigating the effect of 7-position substitution on the 3-phenyl-4-hydroxyquinolin-2(1H)-one NMDA receptor antagonist pharmacophore. The established class-level inhibition (Ki = 40 nM for the unsubstituted analog) provides a baseline for quantifying the impact of the 7-methyl group on binding affinity, selectivity, and functional activity [1]. The patent literature supports its use as a distinct chemical entity for probing how steric and electronic factors at the 7-position modulate receptor interaction [2].

Neuroscience Probe Compound Development

As part of a focused medicinal chemistry program targeting glutamate receptor ionotropic NMDA 1, this compound serves as a critical probe to evaluate how 7-methyl substitution influences downstream neuropharmacological properties such as neuroprotection, anticonvulsant activity, or neuropathic pain modulation, which are therapeutic areas associated with NMDA receptor glycine site antagonists [1]. Its use is recommended alongside the 7-chloro and 7-unsubstituted comparators to generate parallel pharmacological profiles.

In Vitro Selectivity Profiling Against Closely Related Quinolinone Scaffolds

Researchers should prioritize this compound in selectivity panels that include regioisomers like viridicatin (CAS 129-24-8) and de-methylated analogs such as 3-phenyl-4-hydroxyquinolin-2(1H)-one (CAS 14933-29-0) [2]. The structural validation provided by distinct CAS numbers and molecular weights ensures that any observed differential pharmacology can be attributed specifically to the 7-methyl modification rather than to batch variability or incorrect compound identity.

Quote Request

Request a Quote for 4-Hydroxy-7-methyl-3-phenyl-1,2-dihydroquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.